4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine
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Overview
Description
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with an ethoxycarbonyl group and a fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenylboronic acid and ethyl 4-bromobenzoate.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between 4-fluorophenylboronic acid and ethyl 4-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the ethoxycarbonyl-substituted phenyl ring.
Cyclization: The intermediate product undergoes cyclization with a suitable reagent, such as hydroxylamine hydrochloride, to form the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for catalyst and reagent selection, as well as process optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol or further to an alkane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-pyridone.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group and the fluorine atom play crucial roles in binding to the active site of the target, while the hydroxyl group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Methoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine
- 4-[4-(Ethoxycarbonyl)-3-chlorophenyl]-2-hydroxypyridine
- 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-aminopyridine
Uniqueness
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine is unique due to the presence of both the ethoxycarbonyl group and the fluorine atom, which confer specific electronic and steric properties. These properties can enhance the compound’s binding affinity to certain targets and improve its stability under various conditions.
Properties
IUPAC Name |
ethyl 2-fluoro-4-(2-oxo-1H-pyridin-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-2-19-14(18)11-4-3-9(7-12(11)15)10-5-6-16-13(17)8-10/h3-8H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLIKZPDHGMMJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=O)NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683176 |
Source
|
Record name | Ethyl 2-fluoro-4-(2-oxo-1,2-dihydropyridin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-65-7 |
Source
|
Record name | Ethyl 2-fluoro-4-(2-oxo-1,2-dihydropyridin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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